Dichlorophenylborane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Dichlorophenylborane serves as a valuable reagent in organic synthesis due to its Lewis acidity. It readily reacts with Lewis bases, forming adducts with various functional groups. This property allows it to participate in various reactions, including:

- Hydrochlorination: Dichlorophenylborane can act as a catalyst for the hydrochlorination of alkenes and alkynes, introducing a chlorine atom and a hydrogen atom across the double or triple bond. Source:

- Friedel-Crafts reactions: The compound can participate in Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl or alkyl groups onto aromatic rings. Source:

- Cyclization reactions: Dichlorophenylborane can be used to promote the cyclization of various organic molecules, forming new ring structures. Source:

Material Science

Dichlorophenylborane finds applications in material science research due to its ability to form Lewis acid-base adducts with various functional groups in polymers and other materials. This allows for:

- Modification of polymer properties: By forming adducts with specific functional groups in polymers, dichlorophenylborane can influence their properties such as thermal stability, conductivity, and mechanical strength. Source: )

- Development of new materials: The compound can be employed in the synthesis of novel materials with tailored properties for specific applications, such as organic light-emitting diodes (OLEDs) and sensors. Source:

Medicinal Chemistry

Research in medicinal chemistry explores the potential of dichlorophenylborane for developing new therapeutic agents. Its ability to interact with biomolecules is being investigated in the context of:

- Enzyme inhibition: Studies are underway to evaluate the potential of dichlorophenylborane to inhibit specific enzymes involved in disease processes. Source:

- Cancer research: The interaction of dichlorophenylborane with cancer cells is being investigated for its potential in cancer treatment strategies. Source:

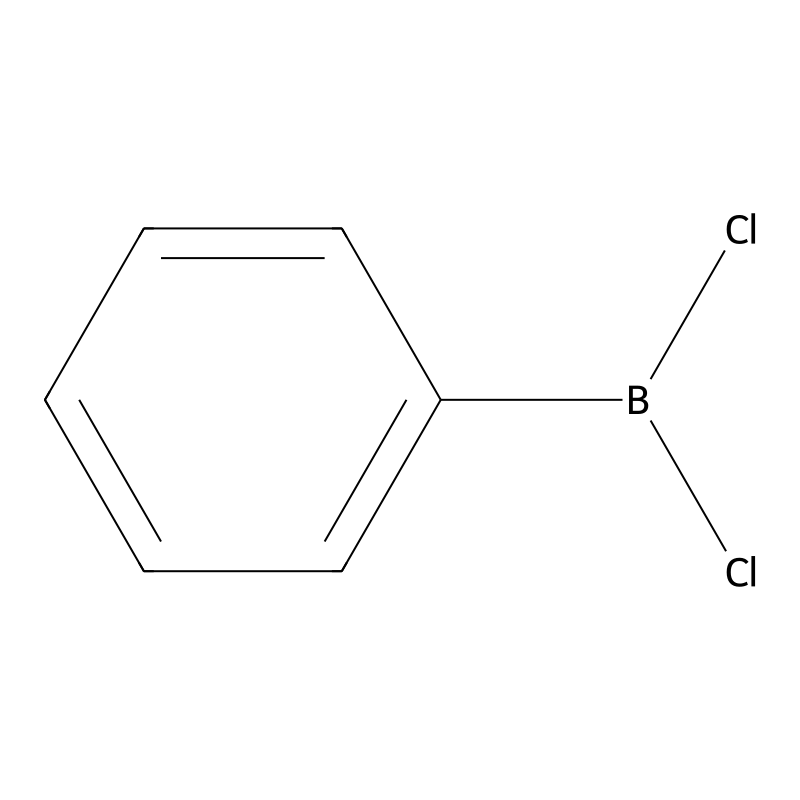

Dichlorophenylborane is an organoboron compound with the chemical formula C₆H₅BCl₂. It consists of a phenyl group (C₆H₅) attached to a boron atom that is also bonded to two chlorine atoms. This compound is notable for its unique reactivity and potential applications in materials science and organic synthesis. The presence of both the phenyl group and the chlorine atoms provides dichlorophenylborane with versatile chemical properties, enabling it to participate in various

Dichlorophenylborane exhibits interesting reactivity, particularly in its interactions with silicon surfaces. For instance, studies have shown that dichlorophenylborane can react with hydrogen-terminated silicon (H–Si(100)) surfaces, leading to the formation of direct boron-silicon bonds while retaining the phenyl group on the boron atom. This reaction pathway demonstrates the potential for utilizing dichlorophenylborane in developing next-generation electronic materials by enabling guided self-assembly through its reactive sites .

Additionally, dichlorophenylborane can form adducts with various nucleophiles, resulting in a range of products. For example, reactions with dimethylaniline have been investigated, although complex reaction pathways often yield no simple gaseous byproducts like hydrogen .

Dichlorophenylborane can be synthesized through several methods, with one common approach being the reaction of phenyllithium (C₆H₅Li) with boron trichloride (BCl₃). The reaction proceeds as follows:

This method highlights the utility of organolithium reagents in synthesizing organoboron compounds. Other synthetic routes may involve different boron halides or variations in reaction conditions to optimize yield and purity.

Dichlorophenylborane has several applications primarily in materials science and organic synthesis. Its ability to form stable bonds with silicon makes it a candidate for use in semiconductor technology and electronic devices. Moreover, it can serve as a reagent in organic synthesis for creating more complex molecules through cross-coupling reactions or as a precursor for other boron-containing compounds.

Research into the interactions of dichlorophenylborane with various substrates has revealed its potential utility in surface chemistry and nanotechnology. The compound's ability to form stable bonds with silicon surfaces suggests applications in electronic materials where boron-silicon interfaces are critical. Studies have also explored its reactivity towards other organic molecules, providing insights into its role as a building block in synthetic chemistry .

Dichlorophenylborane shares similarities with several other organoboron compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Boron Trichloride | BCl₃ | A simpler structure without organic substituents; highly reactive. |

| Triphenylborane | C₁₈H₁₅B | Contains three phenyl groups; more sterically hindered and less reactive towards silicon. |

| Dichloro(phenyl)borane | C₆H₅BCl₂ | Similar structure but may exhibit different reactivity patterns depending on substituents. |

Dichlorophenylborane is unique due to its balance of reactivity and stability, allowing it to engage effectively with both organic substrates and inorganic surfaces like silicon while retaining functional groups that can be further manipulated.

Synthesis from Tetraphenyltin and Boron Trichloride

The most widely adopted classical method for synthesizing dichlorophenylborane involves the reaction between tetraphenyltin and boron trichloride, first developed by Burch and colleagues [1]. This approach has become the standard preparative method due to its reliability and consistent yield.

Reaction Mechanism and Conditions

The reaction proceeds through a redistribution mechanism wherein tetraphenyltin serves as the phenyl donor and boron trichloride acts as the acceptor. The general reaction can be represented as:

(C₆H₅)₄Sn + 4BCl₃ → 4C₆H₅BCl₂ + SnCl₄

The experimental procedure requires careful temperature control. Boron trichloride (30.6 g, 0.26 mol) is slowly added to tetraphenyltin (25.3 g, 0.06 mol) at -80°C [2]. The reaction mixture is initially maintained at low temperature to prevent violent exothermic reactions, then gradually warmed to allow complete conversion. The initial absorption of boron trichloride by solid tetraphenyltin is followed by refluxing as the temperature increases [1].

Yield and Purification

This method consistently delivers dichlorophenylborane in excellent yield (90%) [3]. The crude product requires purification through distillation using a Vigreux column, with the pure compound obtained at 85-87°C under reduced pressure (38 mmHg) [3]. Alternative boiling points have been reported at different pressures: 57-58°C at 10 mmHg [3] and 66°C at 11 mmHg [4].

Advantages and Limitations

Alternative Precursor Approaches

Several alternative synthetic routes have been explored for dichlorophenylborane preparation, each offering distinct advantages under specific conditions.

Phenylmagnesium Bromide Route

Phenylmagnesium bromide can be employed as a phenyl source in combination with boron trichloride. This approach involves the preparation of the Grignard reagent from bromobenzene and magnesium in ethereal solvents, followed by treatment with boron trichloride at low temperatures [5]. The reaction proceeds through sequential substitution of chlorine atoms on boron with phenyl groups from the Grignard reagent. However, controlling the stoichiometry to favor dichlorophenylborane formation requires careful optimization of reaction conditions.

Phenyllithium Method

Phenyllithium represents another viable organometallic precursor for dichlorophenylborane synthesis. The reaction with boron trichloride at -78°C in ethereal solvents provides good yields of the target compound [6]. The enhanced reactivity of phenyllithium compared to Grignard reagents allows for more efficient reactions under milder conditions, though the preparation and handling of phenyllithium require additional precautions.

Historical Mercury-Based Routes

Early synthetic approaches utilized diphenylmercury as a phenyl transfer agent in combination with boron trichloride. These methods, developed by Michaelis and coworkers in the early 1900s, involved sealed tube reactions at elevated temperatures [7]. While historically significant, these approaches have largely been superseded by safer alternatives due to the toxicity of mercury compounds.

Phenylboronic Acid Conversion

Phenylboronic acid can be converted to dichlorophenylborane through treatment with chlorinating agents such as thionyl chloride. This method involves heating phenylboronic acid with excess thionyl chloride under inert atmosphere conditions [7]. While this approach provides an alternative route, the yields are generally variable and require careful optimization of reaction conditions.

Modern Synthetic Strategies

Contemporary synthetic methodologies for dichlorophenylborane have evolved to address the limitations of classical approaches while incorporating advances in synthetic chemistry and process optimization.

Improved Reaction Conditions

Modern synthetic approaches emphasize enhanced reaction control through improved temperature management, inert atmosphere techniques, and optimized reagent ratios. The use of advanced heating and cooling systems allows for more precise temperature control during the critical initial stages of the tetraphenyltin-boron trichloride reaction [3].

Solvent System Optimization

Recent developments have explored alternative solvent systems to improve reaction efficiency and product isolation. While many classical syntheses were conducted in benzene or toluene, modern approaches have investigated the use of dichloromethane, hexane, and other solvents that offer improved safety profiles and enhanced reaction control [8].

Catalyst-Free Approaches

Contemporary methodologies have focused on developing catalyst-free synthetic routes that eliminate the need for transition metal catalysts while maintaining high yields and selectivity. These approaches rely on optimized reaction conditions and improved reagent purification to achieve efficient conversion [6].

Continuous Flow Synthesis

Emerging approaches have explored the potential for continuous flow synthesis of dichlorophenylborane, which offers advantages in terms of reaction control, safety, and scalability. These methods involve the controlled mixing of reactants in specialized reactor systems that enable precise temperature and residence time control [9].

Purification Techniques

The purification of dichlorophenylborane is crucial for obtaining high-purity material suitable for subsequent synthetic applications. Several purification methodologies have been developed and refined over time.

Distillation Methods

Vacuum distillation remains the primary purification technique for dichlorophenylborane. The compound is typically purified through distillation using a Vigreux column, which provides efficient separation due to its enhanced surface area and improved vapor-liquid contact [3]. The distillation is conducted under reduced pressure to minimize thermal decomposition and improve separation efficiency.

Multiple distillation cycles are often required to achieve analytical purity. The first distillation removes high-boiling impurities and unreacted starting materials, while subsequent distillations further purify the product [3]. The distillation temperature varies with applied pressure: 85-87°C at 38 mmHg, 57-58°C at 10 mmHg, and 51-52°C at 2 mmHg [3].

Crystallization Approaches

While dichlorophenylborane is typically a liquid at room temperature, crystallization methods have been explored for specific applications. These approaches involve the formation of crystalline adducts with Lewis bases, which can subsequently be decomposed to regenerate the pure compound [10].

Chromatographic Purification

Advanced purification techniques have incorporated chromatographic methods, particularly for small-scale preparations or when extremely high purity is required. Column chromatography using silica gel has been employed for the purification of dichlorophenylborane derivatives, though care must be taken to avoid hydrolysis on the column [8].

Sublimation Techniques

In certain cases, sublimation methods have been explored for the purification of dichlorophenylborane, particularly for removing trace impurities that are not easily separated by distillation. This approach requires careful optimization of temperature and pressure conditions to avoid decomposition [10].

Analytical Verification Methods

Comprehensive analytical verification is essential for confirming the identity, purity, and structural integrity of synthesized dichlorophenylborane. Multiple analytical techniques are employed to ensure product quality.

Elemental Analysis

Elemental analysis provides fundamental compositional information for dichlorophenylborane. The theoretical composition is: carbon 45.37%, hydrogen 3.17%, and chlorine 44.67% [7]. Accurate elemental analysis confirms the molecular formula and detects potential impurities or incomplete reactions.

Argentometric Titration

Argentometric titration represents a specific analytical method for determining chlorine content in dichlorophenylborane. This technique involves the precipitation of chloride ions with silver nitrate, providing a direct measure of the chlorine percentage. Commercial specifications typically require 96.0-104.0% chlorine content (ex Cl) [11].

Infrared Spectroscopy

Infrared spectroscopy provides structural confirmation through characteristic absorption bands. The infrared spectrum of dichlorophenylborane exhibits specific features including aromatic C-H stretching, aromatic C=C stretching, and B-Cl stretching vibrations [12]. The spectrum should conform to established reference patterns for authentic samples [11].

Mass Spectrometry

Mass spectrometry offers molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 158.8, corresponding to the molecular weight of dichlorophenylborane [13]. The fragmentation pattern provides additional structural confirmation and can detect impurities.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. ¹H NMR reveals the aromatic proton signals, while ¹¹B NMR provides information about the boron environment [14]. The spectral patterns are characteristic of the dichlorophenylborane structure and can detect structural variations or impurities.

Refractive Index Measurement

Refractive index measurement serves as a simple and rapid purity assessment method. Pure dichlorophenylborane exhibits a refractive index of 1.5450-1.5470 at 20°C and 589 nm wavelength [11]. Deviations from this range indicate potential impurities or degradation products.

Density Determination

Density measurement provides additional physical property verification. Pure dichlorophenylborane has a density of 1.224 g/mL at 25°C [11]. This measurement, combined with other physical properties, helps confirm product identity and purity.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive